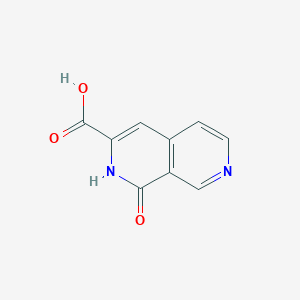

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

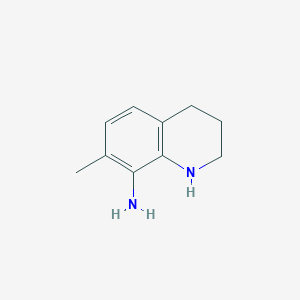

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a derivative of naphthyridine . Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are closely related to this compound, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis

The chemical reactions of 1,5-naphthyridine derivatives, which are closely related to this compound, involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 190.16 .Scientific Research Applications

Spectroscopic Properties and Synthesis

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid and its derivatives are subject to extensive research in the field of chemistry, particularly focusing on their synthesis and spectroscopic properties. Studies reveal the synthesis of various derivatives from pyridinedicarboxylic acid derivatives, highlighting their potential pharmacological activities. Spectroscopic data, including IR, NMR, and MS, support the enol–lactam structure of these compounds in various states, offering insights into their chemical behaviors (Perillo, Kremenchuzky, & Blanco, 2009).

Luminescent Europium(III) Complexes

Research also delves into the development of luminescent and water-soluble Europium(III) complexes using derivatives of this compound. These complexes demonstrate strong luminescence in aqueous solutions and unique UV-light stability, making them potential candidates for applications in bioimaging and as pH probes (Wei et al., 2016).

Antitumor Screening

Several derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their antitumor activities. Some of these derivatives exhibited promising results against various human tumor cell lines, indicating their potential in cancer treatment research (Wójcicka, Wagner, Dryś, & Nawrocka, 2013).

Supramolecular Organic Salts

Studies also include the formation of binary supramolecular organic salts constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives. These salts are characterized by X-ray diffraction analysis, IR, and elemental analysis, providing insights into their structural features (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).

Solvatochromism Studies

The solvatochromism in derivatives of naphthyridines, including those structurally related to this compound, has been explored in various solvents. These studies contribute to understanding the interaction of naphthyridine derivatives with solvents and their relative stability (Santo et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Naphthyridine derivatives have been reported to interact with various biological targets, such as topoisomerase ii .

Mode of Action

It’s known that naphthyridine derivatives can form hydrogen bonds with their targets, leading to changes in the target’s function .

Biochemical Pathways

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some naphthyridine derivatives have shown anticancer properties, suggesting potential cellular effects .

Properties

IUPAC Name |

1-oxo-2H-2,7-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-4-10-2-1-5(6)3-7(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQCQABLMKKNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)